molecular formula C13H20N2O B1416539 [2-(4-Ethylpiperazin-1-yl)phenyl]methanol CAS No. 914349-49-8

[2-(4-Ethylpiperazin-1-yl)phenyl]methanol

Cat. No.: B1416539
CAS No.: 914349-49-8
M. Wt: 220.31 g/mol
InChI Key: KRYOTUHYCVJRAS-UHFFFAOYSA-N
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Description

[2-(4-Ethylpiperazin-1-yl)phenyl]methanol is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol It is characterized by the presence of an ethylpiperazine group attached to a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Ethylpiperazin-1-yl)phenyl]methanol typically involves the reaction of 4-ethylpiperazine with a suitable phenylmethanol derivative. One common method involves the nucleophilic substitution reaction where 4-ethylpiperazine reacts with a halogenated phenylmethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Ethylpiperazin-1-yl)phenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions on the phenyl ring could introduce nitro, sulfonyl, or other functional groups .

Scientific Research Applications

[2-(4-Ethylpiperazin-1-yl)phenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(4-Ethylpiperazin-1-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The ethylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as cell proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Methylpiperazin-1-yl)phenyl]methanol
  • [2-(4-Propylpiperazin-1-yl)phenyl]methanol
  • [2-(4-Butylpiperazin-1-yl)phenyl]methanol

Uniqueness

[2-(4-Ethylpiperazin-1-yl)phenyl]methanol is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in research .

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-14-7-9-15(10-8-14)13-6-4-3-5-12(13)11-16/h3-6,16H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYOTUHYCVJRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654349
Record name [2-(4-Ethylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-49-8
Record name 2-(4-Ethyl-1-piperazinyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(4-Ethylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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